molecular formula C20H24ClNO B13774910 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride CAS No. 970-34-3

4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride

Cat. No.: B13774910
CAS No.: 970-34-3
M. Wt: 329.9 g/mol
InChI Key: HLRRMTLQXSOLKO-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride is an organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, along with a pyrrolidinyl group and a butanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethane and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the formation of the carbon-carbon bonds.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride can be compared with other similar compounds, such as:

    Diphenylmethane: A simpler diarylmethane compound with two phenyl groups attached to a central carbon atom.

    Pyrrolidine: A cyclic amine with a five-membered ring structure, commonly used in organic synthesis.

    Butanone: A simple ketone with a four-carbon chain, used as a solvent and in various chemical reactions.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not found in the individual components.

Properties

CAS No.

970-34-3

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

4,4-diphenyl-1-pyrrolidin-1-ium-1-ylbutan-2-one;chloride

InChI

InChI=1S/C20H23NO.ClH/c22-19(16-21-13-7-8-14-21)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,20H,7-8,13-16H2;1H

InChI Key

HLRRMTLQXSOLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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